molecular formula C10H17ClN2O B13322182 8-Azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidin]-5'-one hydrochloride

8-Azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidin]-5'-one hydrochloride

Cat. No.: B13322182
M. Wt: 216.71 g/mol
InChI Key: WSTNHBQEDLDVRA-UHFFFAOYSA-N
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Description

8-Azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidin]-5’-one hydrochloride is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidin]-5’-one hydrochloride typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of this compound . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. These methods often employ large-scale reactors and continuous flow processes to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

8-Azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidin]-5’-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

8-Azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidin]-5’-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidin]-5’-one hydrochloride involves its interaction with specific molecular targets in biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidin]-5’-one hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H17ClN2O

Molecular Weight

216.71 g/mol

IUPAC Name

spiro[8-azabicyclo[3.2.1]octane-3,4'-pyrrolidine]-2'-one;hydrochloride

InChI

InChI=1S/C10H16N2O.ClH/c13-9-5-10(6-11-9)3-7-1-2-8(4-10)12-7;/h7-8,12H,1-6H2,(H,11,13);1H

InChI Key

WSTNHBQEDLDVRA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3(CC1N2)CC(=O)NC3.Cl

Origin of Product

United States

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